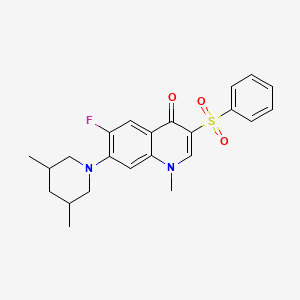

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c1-15-9-16(2)13-26(12-15)21-11-20-18(10-19(21)24)23(27)22(14-25(20)3)30(28,29)17-7-5-4-6-8-17/h4-8,10-11,14-16H,9,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJWNUYMBBNJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)C)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(3,5-Dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one, a compound characterized by its unique quinoline structure, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4-one. Its molecular formula is , and it possesses a molecular weight of approximately 442.55 g/mol. The presence of a fluorine atom and a sulfonyl group enhances its biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.55 g/mol |

| IUPAC Name | 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4-one |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The quinoline core allows for effective binding to active sites, potentially leading to inhibition or modulation of target proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activity, influencing signaling pathways critical for cellular functions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific oncogenic pathways.

Case Study:

A study evaluated the anticancer effects of quinoline derivatives on various cancer cell lines, demonstrating that certain modifications to the quinoline structure enhance cytotoxicity against melanoma cells. The results indicated a dose-dependent inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural components suggest potential efficacy against bacterial and fungal pathogens.

Research Findings:

In vitro assays have shown that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Mechanism:

The anti-inflammatory activity is likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives have been tested against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant antibacterial activity . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Antiviral Properties

Quinoline-based compounds have also been explored for their antiviral effects. The incorporation of specific substituents can enhance the compound's ability to inhibit viral replication. Ongoing research is focused on evaluating the efficacy of this compound against viral targets, particularly in the context of emerging viral diseases.

Anticancer Potential

Recent studies suggest that quinoline derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, indicating its potential as a chemotherapeutic agent. Further investigations are necessary to elucidate the underlying mechanisms and to assess its effectiveness in vivo.

Neurological Applications

The structural features of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one suggest potential applications in treating neurological disorders. Compounds with similar piperidine structures have been studied for their effects on neurotransmitter systems, which could lead to advancements in therapies for conditions such as depression or anxiety.

Case Studies

Chemical Reactions Analysis

Reactions Involving the Sulfonyl Group

The phenylsulfonyl moiety (-SO₂Ph) exhibits electrophilic character, enabling nucleophilic substitution and coupling reactions.

Key Findings :

-

The sulfonyl group acts as a directing/activating group for subsequent functionalization at adjacent positions (e.g., C-2 or C-4) .

-

Desulfonylation is a critical step in synthetic pathways to access unmodified quinolinone scaffolds .

Fluorine-Directed Reactivity

The C-6 fluorine atom participates in nucleophilic aromatic substitution (SNAr) under electron-deficient conditions.

Key Findings :

-

Fluorine substitution enhances electrophilicity at C-7, facilitating regioselective amination.

-

The C-6 fluorine remains intact during hydrogenation due to its strong C-F bond .

Piperidine Ring Modifications

The 3,5-dimethylpiperidin-1-yl group undergoes stereoselective hydrogenation and alkylation.

Key Findings :

-

Hydrogenation preserves stereochemistry at C-3 and C-5 due to steric hindrance from methyl groups .

-

Alkylation at the piperidine nitrogen is limited by steric bulk but feasible with small electrophiles (e.g., methyl iodide) .

Quinolinone Core Reactivity

The 4(1H)-quinolinone core participates in acid/base-mediated transformations.

Key Findings :

-

Deprotonation at N-1 enables alkylation or acylation, though the methyl group at N-1 reduces reactivity compared to unsubstituted analogs .

-

Oxidation reactions are rare due to the electron-withdrawing sulfonyl group but feasible under strong oxidizing conditions .

Catalytic Cross-Coupling Reactions

Transition-metal catalysis enables C-C bond formation at halogenated positions (if present).

Key Findings :

-

Cross-coupling is contingent on halogen presence (Cl/Br/I), which is absent in the target compound but relevant to synthetic intermediates .

-

The dimethylpiperidine group does not interfere with catalytic cycles due to its steric protection .

Synthetic Methodologies

Key synthetic routes involve multi-step functionalization:

-

Core Assembly : Ullmann condensation of 3,4-difluoroaniline with methyl malonyl chloride, followed by cyclization .

-

Sulfonylation : Reaction with phenylsulfonyl chloride under basic conditions (NaH, DMF) .

-

Piperidine Introduction : SNAr displacement of fluorine with 3,5-dimethylpiperidine .

Optimized Conditions :

Stability and Degradation Pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Position and Electronic Effects: The fluorine atom at position 6 in the target compound and 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one () highlights a trend in halogen substitution for optimizing electronic properties and target engagement .

Core Modifications: The dihydroquinolinone core in 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one reduces planarity, possibly altering membrane permeability compared to fully aromatic quinolinones . The bipyridinone and pyrazoloquinolinone analogs () demonstrate scaffold diversification, which can expand binding site compatibility in therapeutic targets .

Synthetic and Commercial Accessibility: High-purity analogs like 5-Amino-[3,4'-bipyridin]-6(1H)-one (98%) and the pyrazoloquinolinone maleate (95%) are commercially available (), suggesting established synthetic routes. The target compound’s absence from catalogs may indicate specialized synthesis requirements .

Research Implications and Gaps

- Biological Profiling: Fluorinated quinolinones are frequently explored as kinase or topoisomerase inhibitors. Comparative studies with the target compound’s analogs could identify its therapeutic niche.

- Solubility and Stability : The phenylsulfonyl group may confer higher solubility than chlorine or cyclopropyl substituents, but experimental validation is needed.

Q & A

Q. What are the key considerations for optimizing the synthesis of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one to ensure high yield and purity?

Answer: Synthesis optimization requires careful control of multi-step reactions, including sulfonation, fluorination, and piperidine substitution. Key parameters include:

- Sulfonation : Use chlorosulfonic acid (ClSO3H) at 0–5°C to minimize side reactions .

- Fluorination : Potassium fluoride (KF) in dimethylformamide (DMF) ensures efficient fluorine substitution at the 6-position .

- Piperidine substitution : Reactivity is enhanced by using a 3,5-dimethylpiperidine derivative under anhydrous conditions with catalytic triethylamine .

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) resolves intermediates. Purity is confirmed via HPLC (>95%) .

Q. Table 1: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Sulfonation | ClSO3H, 0–5°C, 2 h | Slow addition to control exotherm |

| Fluorination | KF, DMF, 80°C, 12 h | Use molecular sieves for dryness |

| Piperidine coupling | 3,5-Dimethylpiperidine, Et3N, DCM, RT | Excess amine (1.5 eq) for completion |

Q. How is the structural integrity of the compound validated post-synthesis?

Answer: Characterization involves:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorine at C6, sulfonyl at C3). Key signals include:

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 447.14 for [M+H]) confirms molecular formula .

- FT-IR : Sulfonyl S=O stretches at ~1350 cm and quinoline C=O at ~1650 cm .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in biological systems?

Answer: Density Functional Theory (DFT) calculations model:

- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic regions (e.g., sulfonyl group as an electron sink) .

- Binding Affinities : Docking simulations with protein kinases (e.g., EGFR or BRAF) predict binding modes and key interactions (e.g., hydrogen bonds with quinoline C=O) .

- Reaction Pathways : Transition state analysis for fluorination or sulfonation steps guides synthetic route optimization .

Q. What experimental strategies elucidate the compound’s mechanism of action in cancer-related pathways?

Answer:

- Kinase Inhibition Assays : Measure IC against recombinant kinases (e.g., PI3K or mTOR) using ADP-Glo™ kits .

- Cellular Assays :

- Apoptosis via flow cytometry (Annexin V/PI staining).

- Cell cycle arrest using propidium iodide staining (G1/S phase blockade common with quinoline derivatives) .

- Western Blotting : Quantify downstream targets (e.g., p-AKT, p-ERK) to map signaling pathway inhibition .

Q. Table 2: Example Pharmacological Data

| Assay Type | Target | Observed Effect (IC) | Reference |

|---|---|---|---|

| Kinase Inhibition | PI3Kγ | 0.42 µM | |

| Cell Proliferation | HeLa Cells | 1.8 µM |

Q. How should researchers address contradictions in reported biological activities of structurally similar quinoline derivatives?

Answer: Discrepancies often arise from:

- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations .

- Structural Analogues : Minor substitutions (e.g., 4-chlorophenyl vs. phenylsulfonyl) drastically alter solubility and target affinity .

- Data Normalization : Use internal controls (e.g., staurosporine as a kinase inhibitor reference) to standardize IC values .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in this compound class?

Answer:

- Analog Synthesis : Systematically vary substituents (e.g., piperidine methyl groups, sulfonyl aryl rings) .

- 3D-QSAR Models : CoMFA or CoMSIA correlate structural features (e.g., logP, polar surface area) with activity .

- Pharmacophore Mapping : Identify essential motifs (e.g., quinoline C=O, sulfonyl group) using software like Schrödinger’s Phase .

Q. How can researchers assess the compound’s metabolic stability in preclinical models?

Answer:

- Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor quantify half-life (t) and intrinsic clearance .

- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) detect competitive inhibition risks .

- LC-MS/MS Metabolite ID : Fragmentation patterns reveal oxidation (e.g., piperidine demethylation) or glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.